molecular formula C8H11NO B1274104 (5-Ethylpyridin-2-yl)methanol CAS No. 768-61-6

(5-Ethylpyridin-2-yl)methanol

Cat. No.: B1274104
CAS No.: 768-61-6
M. Wt: 137.18 g/mol
InChI Key: LIRQOUKPZWQBRE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: (5-Ethylpyridin-2-yl)methanol can be synthesized through several methods. One common approach involves the reaction of 5-ethyl-2-pyridinecarboxaldehyde with a reducing agent such as sodium borohydride in an appropriate solvent like methanol. The reaction typically proceeds at room temperature and yields the desired product after purification.

Industrial Production Methods: In an industrial setting, this compound can be produced using large-scale batch reactors. The process involves the same basic reaction as in the laboratory but is optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Comparison with Similar Compounds

Comparison: (5-Ethylpyridin-2-yl)methanol is unique due to the presence of both an ethyl group and a hydroxymethyl group on the pyridine ring. This combination of substituents provides distinct chemical properties and reactivity compared to similar compounds. For example, the ethyl group increases the compound’s hydrophobicity, while the hydroxymethyl group enhances its ability to form hydrogen bonds .

Biological Activity

(5-Ethylpyridin-2-yl)methanol is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables.

  • Molecular Formula : C9_9H11_{11}N\O
  • Molecular Weight : 151.19 g/mol
  • CAS Number : 768-61-6

The compound features a pyridine ring with an ethyl group at the 5-position and a hydroxymethyl group at the 2-position, which influences its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The hydroxymethyl group can engage in hydrogen bonding, potentially influencing enzyme activity and receptor binding. The ethyl substituent enhances lipophilicity, which may improve membrane permeability and bioavailability.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antidiabetic Effects : Similar compounds have been shown to possess hypoglycemic properties. For instance, derivatives of this compound are being explored as intermediates in the synthesis of thiazolidinediones, which are known for their insulin-sensitizing effects .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit specific microbial growth, making it a candidate for further research in antimicrobial drug development.
  • Neuroprotective Properties : Some studies have indicated that pyridine derivatives can exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems .

Data Table: Biological Activities of this compound

Activity TypeDescriptionReference
AntidiabeticPotential insulin sensitizer
AntimicrobialInhibition of microbial growth
NeuroprotectiveModulation of neurotransmitter systems

Case Study 1: Antidiabetic Properties

In a study investigating the synthesis of thiazolidinedione analogs, this compound was utilized as an intermediate. The resulting compounds exhibited significant hypoglycemic activity in diabetic models, suggesting that this compound may play a crucial role in developing new antidiabetic agents .

Case Study 2: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. Results indicated that it displayed notable activity against Gram-positive bacteria, warranting further exploration into its potential as an antimicrobial agent.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
(5-Methylpyridin-2-yl)methanolC9_9H11_{11}N\OLacks ethyl group; smaller size
(5-Isopropylpyridin-2-yl)methanolC9_9H11_{11}N\ODifferent substitution pattern
(4-Methoxy-5-methylpyridin-2-yl)methanolC9_9H11_{11}N\OMethoxy substitution affects reactivity

This comparison highlights how variations in substitution can significantly impact both chemical reactivity and biological activity.

Properties

IUPAC Name

(5-ethylpyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-2-7-3-4-8(6-10)9-5-7/h3-5,10H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRQOUKPZWQBRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60227615
Record name 2-Pyridinemethanol, 5-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60227615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

768-61-6
Record name 5-Ethyl-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=768-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinemethanol, 5-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pyridinemethanol, 5-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60227615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This synthesis was performed analogously to the synthesis reported for 2-hydroxymethyl-5-methyl pyridine. Starting from 2-acetoxymethyl-5-ethyl pyridine (40 g, 223 mmol), pure 2-hydroxymethyl-5-ethyl pyridine (26.02 g, 189 mmol, 85%) was obtained as a slightly yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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